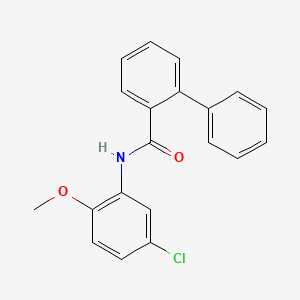

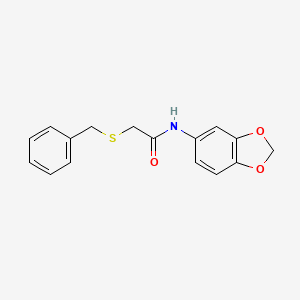

N,N-diphenyl-2-(1H-1,2,4-triazol-5-ylthio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Role in Immune Signaling

The compound “CBKinase1_006797” has been found to play a significant role in immune signaling. It is involved in the maintenance of BIK1 protein homeostasis, which is a key component in immune signaling . This compound functions as a signaling hub immediately downstream of multiple pattern recognition receptors (PRRs), contributing to the defense mechanism against pathogen infection .

Involvement in Cell Cycle Regulation

Casein kinase 1 (CK1) isoforms, such as “CBKinase1_019197”, have been shown to phosphorylate key regulatory molecules involved in the cell cycle . This suggests that the compound plays a crucial role in cell cycle regulation, contributing to cell growth and division .

Contribution to Transcription and Translation

The compound “CBKinase1_019197” also contributes to the processes of transcription and translation . By phosphorylating key regulatory molecules, it helps regulate these vital biological processes, which are essential for protein synthesis and gene expression .

Structure of the Cytoskeleton

“CBKinase1_019197” is involved in the structure of the cytoskeleton . The phosphorylation of key regulatory molecules by this compound helps maintain the structure and function of the cytoskeleton, which is crucial for cell shape, internal organization, and cell movement .

Role in Cell-Cell Adhesion

The compound “CBKinase1_019197” plays a role in cell-cell adhesion . This process is vital for the formation of tissues and organs, and it also plays a role in signal transduction, cell movement, and cell growth .

Involvement in Receptor-Coupled Signal Transduction

“CBKinase1_019197” is involved in receptor-coupled signal transduction . This process is crucial for cells to respond to their environment. By phosphorylating key regulatory molecules, this compound helps transmit signals from cell surface receptors to intracellular targets .

Mécanisme D'action

Target of Action

CBKinase1_006797, also known as CBKinase1_019197, N,N-diphenyl-2-(1H-1,2,4-triazol-5-ylthio)acetamide, or Oprea1_178608, is a compound that primarily targets the Casein Kinase 1 (CK1) family . The CK1 family is known to phosphorylate key regulatory molecules involved in various cellular processes such as the cell cycle, transcription, translation, cytoskeleton structure, cell-cell adhesion, and receptor-coupled signal transduction .

Mode of Action

The compound interacts with its targets, the CK1 isoforms, by binding to their active sites. This interaction can lead to the inhibition of the kinase activity of CK1, thereby affecting the phosphorylation of its substrate proteins . The exact mode of interaction and the resulting changes are still under investigation.

Biochemical Pathways

The inhibition of CK1 by CBKinase1_006797 can affect several biochemical pathways. CK1 is involved in the regulation of various signaling pathways known to be critically involved in tumor progression . Therefore, the inhibition of CK1 can potentially disrupt these pathways, leading to the suppression of tumor growth and proliferation .

Result of Action

The molecular and cellular effects of CBKinase1_006797’s action would largely depend on its interaction with CK1. By inhibiting CK1, the compound could potentially disrupt the normal functioning of cells, particularly those involved in tumor growth and progression . This could result in the suppression of tumor growth and potentially lead to tumor regression.

Propriétés

IUPAC Name |

N,N-diphenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4OS/c21-15(11-22-16-17-12-18-19-16)20(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,12H,11H2,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCXOYYFRYWZCMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CSC3=NC=NN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-diphenyl-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-methyl-1-naphthyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5763885.png)

![2-chloro-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5763887.png)

![1-[2-(4-methylphenoxy)ethyl]piperidine](/img/structure/B5763894.png)

![nicotinaldehyde [4-(4-pyridinyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5763899.png)

![2-{[(2,4-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B5763900.png)

![N-[2-(3-chlorophenyl)ethyl]-3-cyclopentylpropanamide](/img/structure/B5763903.png)

![N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5763905.png)

![1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-2-(4-morpholinyl)ethanone](/img/structure/B5763949.png)

![N'-[(2-cyclohexylacetyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5763962.png)